molecular formula C5H4N4S B3144838 [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione CAS No. 56167-97-6

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

Cat. No. B3144838
CAS RN: 56167-97-6
M. Wt: 152.18 g/mol
InChI Key: VQBLJOSAQBCAPX-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione” is a chemical compound that has been studied as a bromodomain inhibitor, specifically for the BRD4 bromodomain . BRD4 is a well-studied target in the field of epigenetics, and many chemical scaffolds for inhibitors have been developed . Compounds containing [1,2,4] triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The binding modes of these inhibitors provide insights into the molecular structure of these compounds .

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Antiviral Activity Against Hepatitis-A Virus : A study by Shamroukh and Ali (2008) demonstrated that derivatives of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione possess promising antiviral activity against hepatitis-A virus (HAV), with certain derivatives showing significant virus count reduction in cell cultures (Shamroukh & Ali, 2008).
  • Antimicrobial Activity : Compounds based on the triazolo[4,3-b]pyridazine structure have shown high response against both gram-positive and gram-negative bacteria, as well as fungi, as indicated by the research of El-Salam et al. (2013) (El-Salam et al., 2013).

Chemical Transformations and Synthesis

  • Novel Ring Transformations : Simó et al. (2001) discovered that condensed triazolo[4,3-b]pyridazine derivatives undergo unique ring transformations when heated with dialkyl-acetylenedicarboxylates, leading to the formation of novel tetracyclic compounds (Simó et al., 2001).
  • Rapid Analogue Synthesis : Collins, Castro, and Street (2000) developed a rapid synthesis method for biologically active triazolo[4,3-b]pyridazine derivatives, allowing for easy variation of substituents (Collins et al., 2000).

Material Science Applications

  • Low-Sensitivity High-Energy Materials : Research by Chen et al. (2021) utilized triazolo[4,3-b]pyridazine as a building block for constructing low-sensitivity high-energy materials, with the synthesized compounds exhibiting significant detonation velocities and pressures (Chen et al., 2021).

Molecular Structure and Properties

  • Crystal Structure Characterization and DFT Calculations : Sallam et al. (2021) characterized the crystal structures of pyridazine derivatives and conducted density functional theory calculations to determine their quantum chemical parameters, providing insights into their molecular properties (Sallam et al., 2021).

Future Directions

The future directions in the study of [1,2,4]triazolo[4,3-b]pyridazine derivatives involve the development of more potent and selective inhibitors for the BRD4 bromodomain . This could lead to new therapeutic strategies for treating various diseases, including cancers .

properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLJOSAQBCAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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